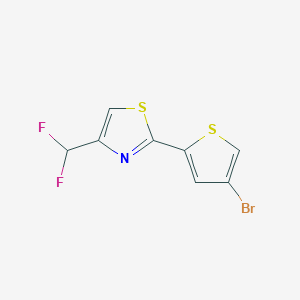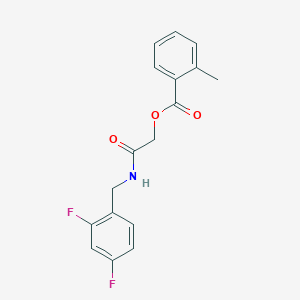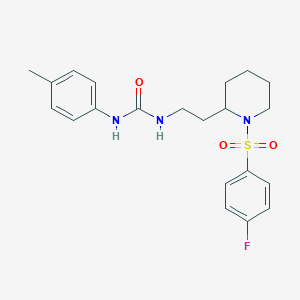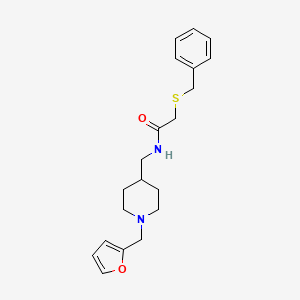
N-(4-chlorophenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other names or identifiers. It’s important to note that the structure of a compound can greatly influence its properties and reactivity .
Synthesis Analysis
This involves understanding the methods used to create the compound. It includes the reactants, conditions, and steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted from the molecular structure .Scientific Research Applications
Fungicidal Activity
N-Phenylbenzenesulfonamide derivatives have shown considerable fungicidal activities against Pythium ultimum, a causative agent of Damping-off disease in crops. The structural characteristics, especially the presence of a 2-fluoro-4-chlorophenyl group, significantly influence their fungicidal efficacy. This indicates the potential application of such compounds in developing new agricultural fungicides (조윤기, 장기운, & 성낙도, 2008).
Antimycobacterial Agents
Derivatives of N-phenylbenzenesulfonamide, specifically those with dinitrophenylsulfonamide structures, have been explored for their antimycobacterial properties. One compound demonstrated higher potency against Mycobacterium tuberculosis compared to isoniazid, a clinical agent, highlighting its potential as a novel treatment option for tuberculosis (Satish R. Malwal et al., 2012).
Synthesis and Reactivity
The asymmetric synthesis of enantiomerically pure compounds, such as 3'-fluorothalidomide, has been achieved using N-fluorobenzenesulfonimide (NFSI) as a key reagent. This showcases the utility of NFSI in enabling selective fluorination reactions in organic synthesis, which could be applied in the development of pharmaceuticals and agrochemicals (Takeshi Yamamoto et al., 2011).
Chemoselective N-Acylation
N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents. Their use facilitates selective protection and functionalization of amines, demonstrating their significance in organic synthesis and potentially in pharmaceutical manufacturing (S. Ebrahimi et al., 2015).
Material Science Applications
In material science, the synthesis of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide has been reported. These complexes, characterized by X-ray crystallography and spectroscopic methods, could find applications in catalysis and materials chemistry due to their unique structural and electronic properties (Raquel S. Amim et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGSKYNYGNYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2683244.png)


![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2683251.png)

![Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate](/img/structure/B2683253.png)
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)



![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)
![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)